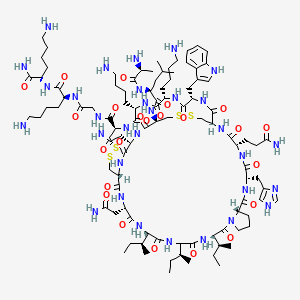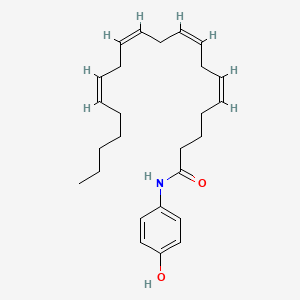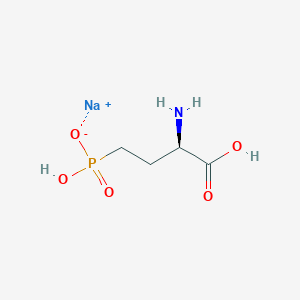
tertiapin-Q
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tertiapin-Q (TPN-Q) is a modified version of the natural honey bee venom peptide tertiapin. The modification involves replacing a methionine residue with glutamine to enhance stability and retain high-affinity inhibition of specific K+ channels without the susceptibility to oxidation that affects the parent compound (Jin & Lu, 1999).
Synthesis Analysis
The synthesis of TPN-Q was achieved by substituting methionine with glutamine in tertiapin, to overcome the reduced affinity caused by the oxidation of methionine in the native peptide. This modification has resulted in a stable compound that retains the high-affinity inhibition characteristics of the original molecule, making TPN-Q a valuable tool for studying inward-rectifier K+ channels (Jin & Lu, 1999).
Molecular Structure Analysis
The molecular structure of tertiapin and by extension TPN-Q, characterized using techniques like nuclear magnetic resonance (NMR), reveals a compact structure with a distinct α-helical region critical for its interaction with targeted K+ channels. This structure underpins the mechanism by which TPN-Q inhibits its target channels by fitting its α-helix into the vestibule of the K+ pore (Xu & Nelson, 1993).
Chemical Reactions and Properties
TPN-Q's interaction with inward-rectifier K+ channels is a bimolecular reaction where one TPN-Q molecule binds to one channel. This binding is facilitated by the α-helical structure of TPN-Q, which plugs into the K+ channel's vestibule. This mechanism of action differentiates TPN-Q from other channel inhibitors that may use different interaction surfaces, such as β-sheets (Jin, Klem, Lewis, & Lu, 1999).
Physical Properties Analysis
The physical properties of TPN-Q, such as its stability against oxidation and high affinity for certain K+ channels, are central to its utility as a molecular probe. Unlike the native tertiapin, TPN-Q's resistance to oxidation allows for more consistent and reliable application in research settings, expanding the understanding of K+ channel function and regulation (Jin & Lu, 1999).
Chemical Properties Analysis
The chemical properties of TPN-Q, including its interaction with and inhibition of specific K+ channels, are critical for its application in studying the physiological and pharmacological roles of these channels. The specificity and mechanism of action of TPN-Q provide insights into the structural and functional aspects of target channels, facilitating the development of new therapeutic strategies for conditions related to K+ channel dysregulation (Jin, Klem, Lewis, & Lu, 1999).
科学研究应用
阻断大电导K+通道:Tertiapin-Q抑制大电导K+通道(BK或MaxiK)和向内整流的GIRK1+GIRK2通道,对疼痛生理学和治疗有影响(Kanjhan et al., 2005)。
K+通道的抑制机制:Tertiapin-Q抑制ROMK1和GIRK1/4通道,其α螺旋在阻断K+孔道中起关键作用(Jin et al., 1999)。
与细胞外质子的相互作用:Tertiapin-Q对通道的抑制受细胞外pH的影响,主要反映了Tertiapin-Q中组氨酸残基的滴定(Ramu et al., 2001)。
对心肌细胞的影响:Tertiapin选择性地阻断兔心肌细胞中的肌胆碱K+通道,有助于理解心脏节律的副交感调节(Kitamura et al., 2000)。
稳定形式的合成:Tertiapin-Q被开发出来以克服Tertiapin中蛋氨酸残基氧化导致亲和力降低的问题,使其成为研究向内整流K+通道的有用探针(Jin & Lu, 1999)。
纳米粒子生物共轭物用于膜去极化:Tertiapin-Q的金纳米粒子生物共轭物靶向向内整流钾通道并使膜电位去极化,为研究离子通道活性和细胞膜电位调节提供了研究工具(Muroski等人,2019)。
在心房扑动重塑中的作用:Tertiapin-Q显示出在心房扑动重塑对心房复极和心律失常的潜在作用(Cha et al., 2006)。
与钙调蛋白的相互作用:Tertiapin在Ca2+存在的情况下与钙调蛋白特异性相互作用,这可能暗示了Tertiapin在神经组织中的毒性作用(Miroshnikov et al., 1983)。
预测的Kir2.1强效阻滞剂的结构:Tertiapin-Q显示出作为开发治疗由Kir2.1通道亚家族介导的疾病的化合物的结构模板的潜力,例如心律失常(Hilder & Chung, 2013)。
在乙酰胆碱诱导的房室传导阻滞中的作用:Tertiapin强调了IKACh在乙酰胆碱诱导的房室传导阻滞中的作用,强调了其在心脏传导中的重要性(Drici et al., 2000)。
安全和危害
Tertiapin-Q is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . More safety information can be found in the Safety Data Sheet .
未来方向
Tertiapin-Q has shown potential in the treatment of sinus node dysfunction (SND) and atrioventricular conduction in mouse models of primary bradycardia . It significantly improved the heart rate of certain mouse strains . The development of pharmacological IKACh inhibitors for the management of SND and conduction disease is a viable approach . More information about future directions can be found in the papers titled "Sinus node dysfunction: current understanding and future directions…" and "Novel molecular targets for atrial fibrillation therapy" .
属性
IUPAC Name |
(1R,4S,7S,10S,16S,22S,25S,28R,33R,36S,39S,42S,49R,52S)-36,39-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-25,52-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-49-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-7-(1H-imidazol-4-ylmethyl)-42-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,35,38,41,44,50,53-tetradecaoxo-30,31,46,47-tetrathia-2,5,8,14,17,20,23,26,34,37,40,43,51,54-tetradecazatricyclo[26.16.10.010,14]tetrapentacontane-33-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H163N31O23S4/c1-10-52(6)79-98(152)129-80(53(7)11-2)99(153)130-81(54(8)12-3)100(154)131-37-23-30-74(131)97(151)123-67(40-57-44-110-50-113-57)91(145)118-64(31-32-75(106)132)88(142)125-71-47-157-158-48-72(126-89(143)65(38-51(4)5)119-83(137)55(9)105)95(149)121-68(41-76(107)133)92(146)127-73(96(150)122-69(42-77(108)134)93(147)128-79)49-156-155-46-70(84(138)112-45-78(135)114-61(27-16-20-34-102)85(139)115-60(82(109)136)26-15-19-33-101)124-87(141)63(29-18-22-36-104)116-86(140)62(28-17-21-35-103)117-90(144)66(120-94(71)148)39-56-43-111-59-25-14-13-24-58(56)59/h13-14,24-25,43-44,50-55,60-74,79-81,111H,10-12,15-23,26-42,45-49,101-105H2,1-9H3,(H2,106,132)(H2,107,133)(H2,108,134)(H2,109,136)(H,110,113)(H,112,138)(H,114,135)(H,115,139)(H,116,140)(H,117,144)(H,118,145)(H,119,137)(H,120,148)(H,121,149)(H,122,150)(H,123,151)(H,124,141)(H,125,142)(H,126,143)(H,127,146)(H,128,147)(H,129,152)(H,130,153)/t52-,53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80?,81-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOKDEHVCCTTJF-VJPNZKQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CNC=N6)[C@@H](C)CC)[C@@H](C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H163N31O23S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tertiapin-Q | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)


